

Application Notes and Protocols for hCAXII-IN-1

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Compound of Interest

Compound Name: hCAXII-IN-1

Cat. No.: B12413161

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These application notes provide a comprehensive overview of **hCAXII-IN-1**, a potent and selective inhibitor of human carbonic anhydrase XII (hCAXII). This document details its mechanism of action, provides protocols for its use in in vitro studies, and summarizes key quantitative data to guide experimental design.

Introduction

Human carbonic anhydrase XII (hCAXII) is a transmembrane enzyme that is overexpressed in various cancers. It plays a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis.[1][2][3][4] **hCAXII-IN-1** is a small molecule inhibitor designed to target the catalytic activity of hCAXII, making it a valuable tool for cancer research and a potential therapeutic agent.[5]

Mechanism of Action

hCAXII-IN-1 functions by binding to the active site of the hCAXII enzyme, thereby blocking its ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition leads to an alteration of both intracellular and extracellular pH, which can induce apoptosis and inhibit the growth of cancer cells that rely on hCAXII for pH regulation. The selectivity of **hCAXII-IN-1** for tumor-associated CA isoforms (like CAIX and CAXII) over cytosolic isoforms (like CAI and CAII) is a key feature, potentially reducing off-target effects.

Quantitative Data Summary

The following tables summarize the inhibitory activity of compounds identified as or closely related to **hCAXII-IN-1** against various carbonic anhydrase isoforms and its cytotoxic effects on different cancer cell lines.

Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms

Compound Name	Target Isoform	Inhibition Constant (Ki)	IC50	Reference
hCA XII/II/IX-IN-1	hCA I	2.6 μ M		
hCA II	0.004 μ M			
hCA IX	0.005 μ M			
hCA XII	0.001 μ M			
CAXII-IN-1 (Compound 17)	hCA IX	56.0 nM		
hCA XII	3.8 nM			
hCAIX/XII-IN-1	hCA IX	0.48 μ M		
hCA XII	0.83 μ M			

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines

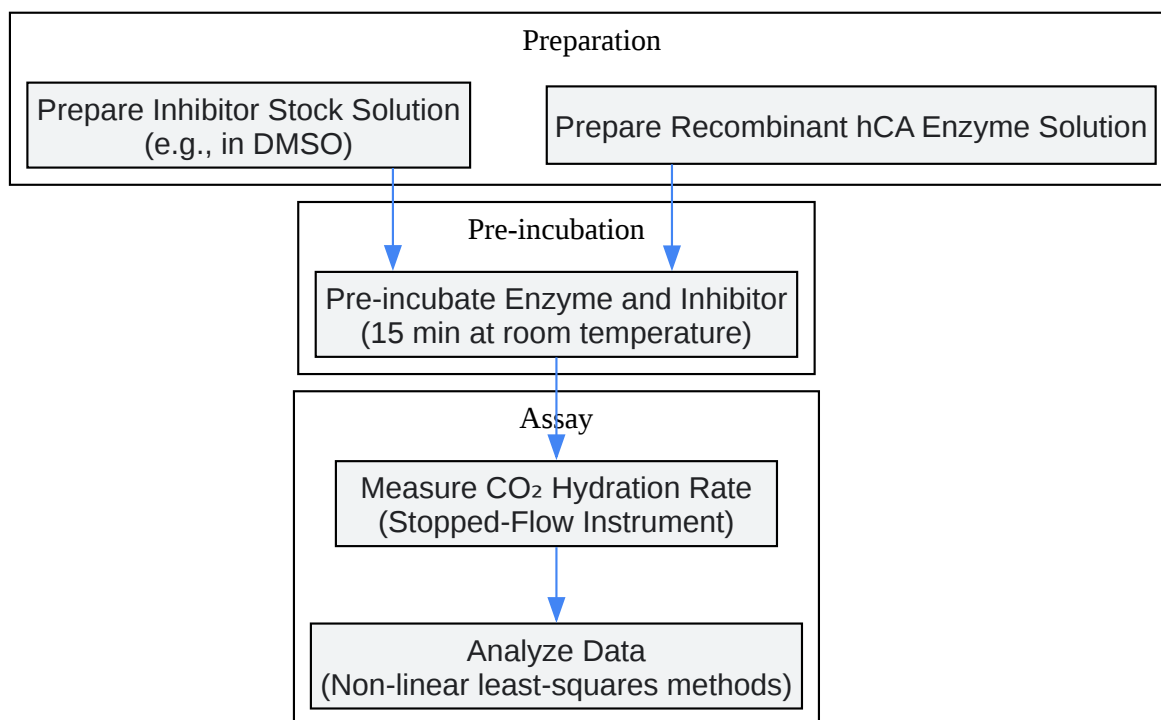
Compound Name	Cell Line	IC50	Incubation Time	Reference
CAXII-IN-1 (Compound 17)	MCF-7 (Breast Cancer)	20 ± 1 µM	Not Specified	
HeLa (Cervical Cancer)	4.8 ± 0.03 µM	Not Specified		
A549 (Lung Cancer)	14 ± 2 µM	Not Specified		
hCAIX/XII-IN-1	MCF-7 (Breast Cancer)	0.48 µM	48 h	

Experimental Protocols

1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.

Workflow Diagram:



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Caption: Workflow for CA Inhibition Assay.

Methodology:

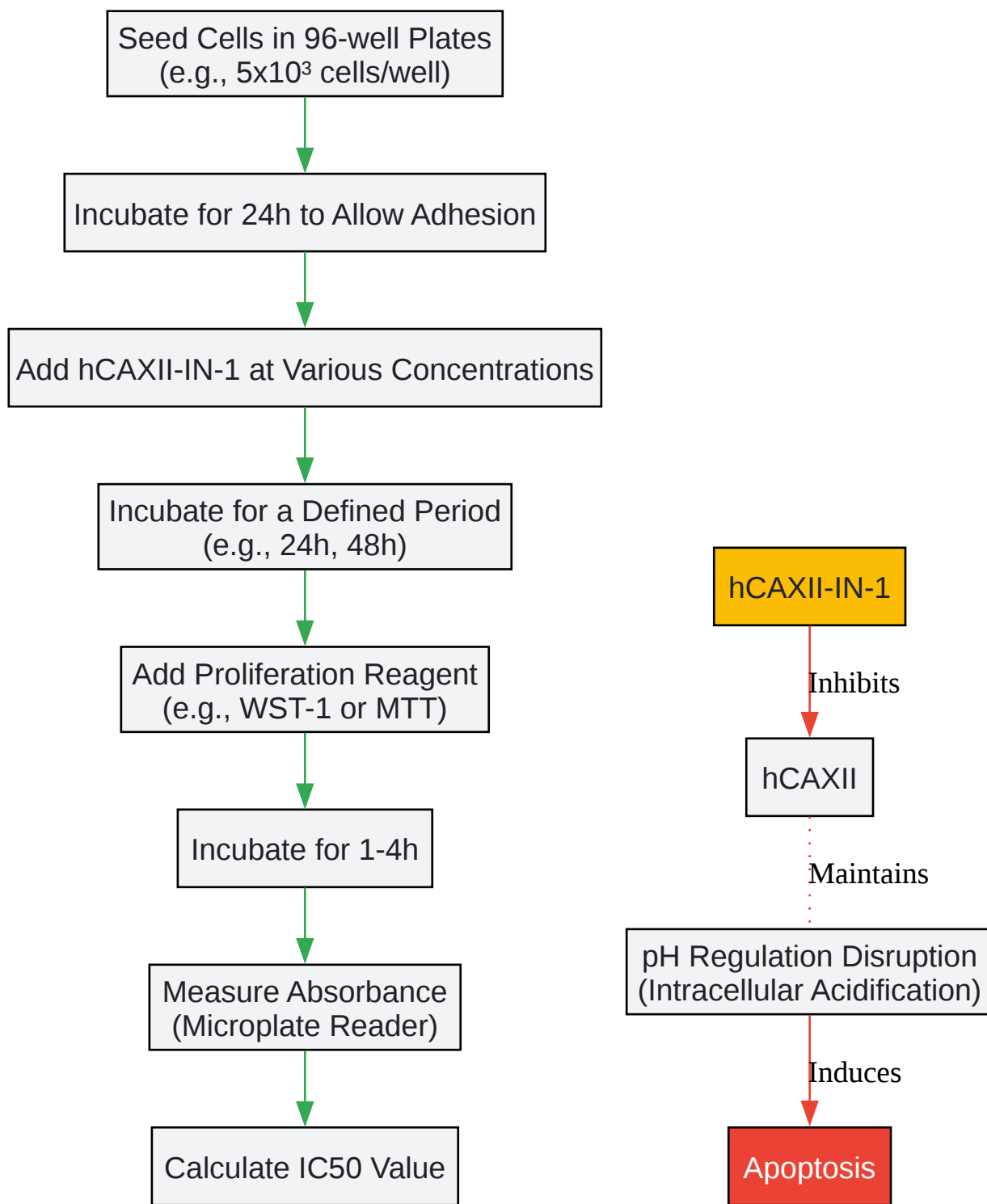
- Reagents and Materials:
 - Recombinant human carbonic anhydrase isoforms (I, II, IX, XII).
 - **hCAXII-IN-1** (or related inhibitor).
 - CO₂-saturated water.
 - Buffer (e.g., 20 mM HEPES, pH 7.5, with 20 mM Na₂SO₄).
 - pH indicator (e.g., Phenol Red, 0.2 mM).

- Stopped-flow spectrophotometer.
- Procedure: a. Prepare a stock solution of **hCAXII-IN-1** in a suitable solvent (e.g., DMSO). b. Prepare working solutions of the recombinant hCA enzymes in the assay buffer. The final concentration in the assay system is typically in the range of 3-10 nM. c. Pre-incubate the enzyme solution with various concentrations of the inhibitor for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex. d. The CA-catalyzed CO₂ hydration reaction is measured using a stopped-flow instrument. e. Initial rates of the reaction are determined by observing the change in absorbance of the pH indicator over 10-100 seconds. f. The uncatalyzed reaction rate is subtracted from the observed rates. g. Inhibition constants (K_i) are calculated using non-linear least-squares methods from at least three independent determinations.

2. Cell Proliferation Assay (WST-1 or MTT Assay)

This protocol is used to assess the cytotoxic effects of **hCAXII-IN-1** on cancer cell lines.

Workflow Diagram:



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